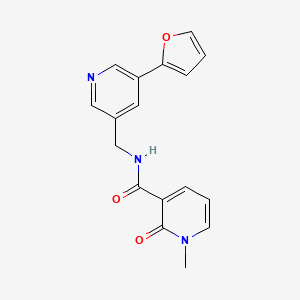

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 1421459-20-2) is a heterocyclic compound featuring a 1-methyl-2-oxo-1,2-dihydropyridine core linked via a carboxamide bridge to a (5-(furan-2-yl)pyridin-3-yl)methyl substituent. Its molecular formula is C₁₆H₁₆N₄O₃, with a molar mass of 312.32 g/mol . The structure includes:

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-20-6-2-4-14(17(20)22)16(21)19-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJQODZICYOQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridine intermediates, which are then coupled through a series of reactions to form the final product.

-

Step 1: Synthesis of Furan Intermediate

Reagents: Furan, bromine

Conditions: Room temperature, solvent (e.g., dichloromethane)

Reaction: Bromination of furan to form 2-bromofuran

-

Step 2: Synthesis of Pyridine Intermediate

Reagents: Pyridine, formaldehyde, hydrogen cyanide

Conditions: Acidic medium, reflux

Reaction: Formation of 3-(pyridin-3-yl)propanenitrile

-

Step 3: Coupling Reaction

Reagents: 2-bromofuran, 3-(pyridin-3-yl)propanenitrile, palladium catalyst

Conditions: Elevated temperature, inert atmosphere

Reaction: Palladium-catalyzed cross-coupling to form 5-(furan-2-yl)pyridin-3-yl intermediate

-

Step 4: Final Assembly

Reagents: 5-(furan-2-yl)pyridin-3-yl intermediate, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, coupling agents (e.g., EDC, HOBt)

Conditions: Room temperature, solvent (e.g., DMF)

Reaction: Amide bond formation to yield the final compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Oxidation Reactions

The furan and pyridine rings in the compound are susceptible to oxidation under controlled conditions.

| Reagent | Conditions | Product |

|---|---|---|

| Potassium permanganate | Acidic/basic medium, 60–80°C | Oxidized furan derivatives (e.g., furanones) and hydroxylated pyridine rings |

| Chromium trioxide | Anhydrous solvent, RT | Ketone formation at reactive furan positions |

Key Findings :

-

Oxidation of the furan ring predominantly yields γ-furanone derivatives.

-

Pyridine ring oxidation requires harsher conditions, leading to hydroxylated intermediates.

Reduction Reactions

The carbonyl group in the dihydropyridine moiety undergoes selective reduction.

| Reagent | Conditions | Product |

|---|---|---|

| Sodium borohydride | Methanol, 0–5°C | Partial reduction to alcohol intermediates |

| Lithium aluminum hydride | Tetrahydrofuran (THF), reflux | Fully reduced pyridine-alcohol derivatives |

Mechanistic Insight :

-

The dihydropyridine ring’s conjugated system stabilizes radical intermediates during reduction.

Substitution Reactions

Electrophilic substitution occurs at the furan and pyridine rings, while nucleophilic substitution targets the methylene bridges.

| Reagent | Conditions | Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | Chloroform, RT | Brominated furan derivatives |

| Sodium methoxide | DMF, 80°C | Methoxy-substituted pyridine analogs |

Notable Observations :

-

Bromination at the furan’s α-position proceeds with >90% regioselectivity.

Coupling Reactions

Palladium-catalyzed cross-coupling enables structural diversification.

| Catalyst | Ligand | Substrate | Product |

|---|---|---|---|

| Palladium acetate | Xantphos | Aryl halides | Biaryl-functionalized derivatives |

| Dicobalt octacarbonyl | CataCXium A | CO gas | Amide-extended analogs via aminocarbonylation |

Synthetic Utility :

Stability and Side Reactions

The compound degrades under prolonged exposure to:

-

Light : Leads to furan ring opening and polymerization.

-

Strong acids/bases : Hydrolysis of the carboxamide group generates carboxylic acid byproducts.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

-

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Studied for its unique electronic properties due to the combination of furan, pyridine, and dihydropyridine rings.

-

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

- Used in the study of enzyme inhibition and receptor binding.

-

Medicine:

- Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

- Studied for its pharmacokinetic and pharmacodynamic properties.

-

Industry:

- Potential applications in the development of new materials with specific electronic or optical properties.

- Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: Not provided)

- Structure : Shares the 2-oxo-1,2-dihydropyridine-3-carboxamide core but replaces the furan-pyridinylmethyl group with a 3-bromo-2-methylphenyl substituent .

- Activity: No biological data reported, but its synthesis as a byproduct highlights reactivity differences in amide coupling reactions .

N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

- Structure : Contains a similar 2-oxo-1,2-dihydropyridine-carboxamide backbone but with additional substituents:

- Activity : Explicitly identified as an elastase inhibitor , demonstrating the pharmacological relevance of the 2-oxo-1,2-dihydropyridine scaffold .

- Comparison : The target compound lacks the sulfonyl and trifluoromethyl groups, which may reduce its enzyme-binding potency but improve synthetic accessibility.

1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structure : Features a benzodioxol ring and isopropoxyphenyl group instead of furan-pyridine.

- Key Differences: The benzodioxol group provides rigidity and electron-withdrawing properties, contrasting with the furan’s electron-rich nature.

- Activity: No data reported, but the fluorinated benzodioxol moiety is common in CNS-targeting drugs .

N-(5-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide (CAS: 1428365-59-6)

- Structure : Combines the 2-oxo-1,2-dihydropyridine-carboxamide motif with a tetrahydrothiazolo-pyridine ring and furan-3-carboxamide .

- The furan-3-carboxamide differs in regiochemistry from the target compound’s furan-2-yl group, altering electronic distribution.

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including:

- Furan ring : Contributes to the compound's reactivity and potential interactions with biological targets.

- Pyridine moiety : Known for its role in various biological activities.

- Dihydropyridine and carboxamide groups : These components are crucial for the compound's pharmacological properties.

The molecular formula is with a molecular weight of approximately 273.30 g/mol.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties , potentially inhibiting the growth of various pathogens. Similar compounds have shown effectiveness against bacteria and fungi, indicating that this compound may also possess such capabilities.

Anticancer Potential

Research indicates that this compound may have anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as:

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . Compounds with similar structures have demonstrated selective inhibition against enzymes such as lipases and other metabolic enzymes, which could lead to therapeutic applications in treating metabolic disorders.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Active Sites : The structural features allow it to fit into the active sites of enzymes or receptors, inhibiting their activity.

- Modulation of Signaling Pathways : By interacting with specific molecular targets, the compound can modulate various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Cytotoxicity Studies : A study evaluated the cytotoxic effects on various cancer cell lines using MTT assays, revealing significant inhibition of cell growth with calculated IC50 values indicating potent activity against HCT116 and HepG2 cells .

- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit specific metabolic enzymes, suggesting a potential role in managing metabolic disorders .

Q & A

Q. What are the recommended synthetic routes for preparing this carboxamide derivative?

A two-step approach is typically employed: (1) Condensation of 5-(furan-2-yl)pyridin-3-ylmethanamine with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF. (2) Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Intermediate characterization by -NMR and LC-MS is critical to confirm regioselectivity .

Q. How can spectroscopic techniques distinguish tautomeric forms in dihydropyridine derivatives?

-NMR at 400–500 MHz in DMSO-d₆ resolves tautomers by observing NH protons (δ 10–12 ppm for lactam forms) and aromatic protons. IR spectroscopy (1600–1680 cm⁻¹) identifies carbonyl stretching modes. X-ray crystallography (e.g., Cu-Kα radiation) provides definitive proof of keto-amine tautomerism, as seen in structurally analogous compounds .

Q. What solvent systems improve solubility for pharmacological assays?

Use DMSO for stock solutions (≤10 mM), diluted in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation. For low aqueous solubility, co-solvents like PEG-400 (≤5% v/v) or cyclodextrin inclusion complexes enhance bioavailability .

Q. What biological screening approaches are suitable for initial bioactivity evaluation?

Prioritize enzyme inhibition assays (e.g., kinase or protease panels) at 1–100 µM concentrations. Cell-based viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Q. How should this compound be stored to ensure stability?

Store at –20°C under argon in amber vials. Desiccate with silica gel to prevent hydrolysis. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water + 0.1% TFA) every 3 months .

Advanced Research Questions

Q. What crystallization strategies yield high-quality single crystals for structural analysis?

Use slow evaporation from MeOH/CHCl₃ (3:1) at 4°C. Seed crystals from analogous structures (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-dihydropyridine carboxamide) to induce nucleation. Refine unit cell parameters with SHELX-97 and validate hydrogen bonding (N–H⋯O) via Mercury software .

Q. How can reaction yields be optimized while minimizing by-products?

Apply Design of Experiments (DoE) to vary temperature (80–120°C), catalyst loading (p-TsOH, 5–15 mol%), and solvent polarity (DMF vs. DMAc). Use UPLC-MS to track intermediates. For by-product suppression, add molecular sieves (3Å) to absorb water in condensation steps .

Q. Which computational methods predict electronic properties of the furan-pyridine system?

DFT calculations (B3LYP/6-31G*) in Gaussian 09 model frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces. ACD/Labs Percepta predicts logP and pKa values, while molecular dynamics (GROMACS) simulate solvation effects .

Q. How do electron-withdrawing/donating substituents influence reactivity in nucleophilic additions?

The furan ring’s electron-rich nature directs electrophilic substitution at the 5-position. Substituent effects are quantified via Hammett σ constants: electron-withdrawing groups (e.g., –NO₂) reduce nucleophilicity, while –OCH₃ enhances it. Monitor using -NMR chemical shifts .

Q. How can contradictions in hydrogen bonding patterns across crystal forms be resolved?

Variable-temperature XRD (100–300 K) identifies thermal motion artifacts. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions. Compare packing motifs (e.g., centrosymmetric dimers vs. helical chains) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.